

# physical and chemical properties of 3a-Epiburchellin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3a-Epiburchellin

Cat. No.: B15592467

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## 3a-Epiburchellin: A Technical Guide for Researchers

Disclaimer: Publicly available scientific data specifically for **3a-Epiburchellin** (CAS 155551-61-4) is limited. This document provides the known chemical properties of **3a-Epiburchellin** and presents detailed experimental protocols and biological activity data from a study on the total synthesis of its stereoisomers. This information is provided as a valuable reference for researchers, scientists, and drug development professionals, given that stereoisomers often share similar synthetic pathways and can exhibit related biological activities.

## Core Properties of 3a-Epiburchellin

**3a-Epiburchellin** is a lignan, a class of natural products known for their diverse biological activities.<sup>[1]</sup> While specific experimental data is scarce, its basic chemical properties have been identified.

## Physical and Chemical Data

The fundamental physical and chemical properties of **3a-Epiburchellin** are summarized below.

Property	Value	Source
CAS Number	155551-61-4	[2][3]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>5</sub>	[2][3]
Molecular Weight	340.37 g/mol	[2][3][4]
Purity	≥98% (as available from suppliers)	[3][4]
Physical Description	Powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4][5]

## Synthesis and Biological Activity of Burchellin Stereoisomers

A 2020 study by Wang et al. provides a comprehensive methodology for the total synthesis of four stereoisomers of burchellin.[6] This work is significant as it offers a viable synthetic route to access this class of compounds and is the first to report their antiviral activity.[6] The protocols and findings from this study are presented here as a proxy for **3a-Epiburchellin**.

### Synthetic Methodology

The total synthesis of burchellin stereoisomers was achieved in a concise and efficient six-step route for each enantiomer.[6] The key steps involved the construction of the 2,3-dihydrobenzofuran moiety followed by a tandem ester hydrolysis/oxy-Cope rearrangement/methylation to form the core burchellin skeleton.[6]

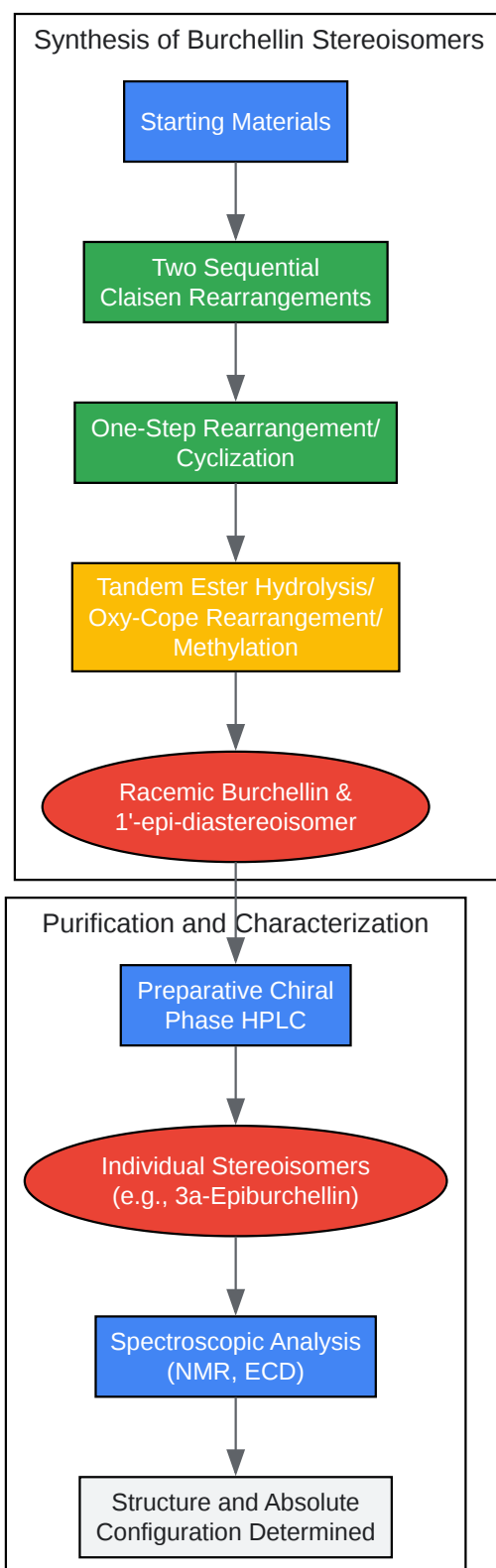
General Experimental Protocol for the Synthesis of Burchellin Stereoisomers (based on Wang et al., 2020)

- Step 1: Construction of the 2,3-Dihydrobenzofuran Moiety. This was achieved through two sequential Claisen rearrangements and a one-step rearrangement/cyclization. The specific reagents and conditions for these steps are detailed in the original publication.

- Step 2: Tandem Ester Hydrolysis/Oxy–Cope Rearrangement/Methylation. This sequence was employed to furnish the basic skeleton of burchellin. The reaction conditions were optimized to ensure high yields and stereoselectivity.
- Step 3: Preparative Chiral Phase HPLC Purification. The individual enantiomers of burchellin and its 1'-epi-diastereoisomer were separated and purified using preparative chiral phase High-Performance Liquid Chromatography (HPLC).
- Step 4: Structural Elucidation. The absolute configurations of the four stereoisomers were determined using a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and comparison of experimental and calculated electronic circular dichroism (ECD) data.

## Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of burchellin stereoisomers.



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Caption: General workflow for the synthesis and characterization of burchellin stereoisomers.

## Antiviral Activity of Burchellin Stereoisomers

The synthesized stereoisomers of burchellin were evaluated for their antiviral effects against coxsackie virus B3 (CVB3).[6] This was the first report of bioactivity for these specific compounds.[6]

Experimental Protocol for Antiviral Assay (based on Wang et al., 2020)

- **Cell Line:** The antiviral assays were performed using a suitable host cell line for CVB3 replication.
- **Virus:** A characterized strain of coxsackie virus B3 was used for infection.
- **Treatment:** The host cells were treated with varying concentrations of the purified burchellin stereoisomers.
- **Assay:** The antiviral activity was likely determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) or by quantifying the reduction in viral replication using methods such as plaque reduction assays or quantitative PCR.
- **Data Analysis:** The half-maximal inhibitory concentration ( $IC_{50}$ ) was calculated to determine the potency of each stereoisomer.

The study by Wang et al. found that the stereoisomers of burchellin exhibited potent antiviral effects against coxsackie virus B3.[6] The specific  $IC_{50}$  values for each of the four synthesized isomers are detailed in the full publication. This finding is particularly relevant for drug development professionals, as it highlights the potential of the burchellin scaffold as a starting point for the development of novel antiviral agents.

## Conclusion

While specific experimental data for **3a-Epiburchellin** remains limited, the foundational chemical information has been established. The detailed synthetic protocols and the discovery of potent antiviral activity in its stereoisomers provide a strong impetus for further research into this compound. The methodologies presented in this guide, derived from the work on its close chemical relatives, offer a solid framework for scientists to synthesize, characterize, and evaluate the biological potential of **3a-Epiburchellin** and other related neolignans. Future

studies are warranted to elucidate the specific biological activities and potential signaling pathways associated with **3a-Epiburchellin**.

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- To cite this document: BenchChem. [physical and chemical properties of 3a-Epiburchellin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592467#physical-and-chemical-properties-of-3a-epiburchellin]

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